molecular formula C20H21NO B12988948 1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

Cat. No.: B12988948
M. Wt: 291.4 g/mol
InChI Key: JQAANCUPYNUIIT-UHFFFAOYSA-N
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Description

1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is a spiro compound characterized by a unique structure where a naphthalene ring is fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.

Industrial Production Methods

the principles of green chemistry, such as using water as a solvent and employing nanoporous materials like SBA-15, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one involves its interaction with specific molecular targets. For instance, in its role as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties . In medicinal applications, it may interact with cellular targets to exert antitumor or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is unique due to its specific structural features and the diverse range of applications it offers. Its ability to act as a fluorescent probe and its potential medicinal properties make it a compound of significant interest in both research and industrial contexts .

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one

InChI

InChI=1S/C20H21NO/c22-19-12-14-20(21(19)15-16-7-2-1-3-8-16)13-6-10-17-9-4-5-11-18(17)20/h1-5,7-9,11H,6,10,12-15H2

InChI Key

JQAANCUPYNUIIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCC(=O)N3CC4=CC=CC=C4

Origin of Product

United States

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